molecular formula C19H24N6OS2 B2868244 N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 946365-04-4

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2868244
CAS No.: 946365-04-4
M. Wt: 416.56
InChI Key: RJCGTGBHYAZLAX-UHFFFAOYSA-N
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Description

The compound is distinguished by three key substituents:

  • 6-Isopropylthio group: A sulfur-containing substituent that may enhance lipophilicity and influence target binding.
  • 4-Pyrrolidin-1-yl group: A nitrogen-rich cyclic amine that could contribute to hydrogen bonding or electrostatic interactions with biological targets.
  • Thiophene-2-carboxamide ethyl chain: A thiophene-based carboxamide moiety that may improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS2/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGTGBHYAZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the pyrazolopyrimidine core: : This often begins with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine nucleus.

  • Introduction of the isopropylthio group:

  • Attachment of the pyrrolidine ring: : The pyrrolidine moiety is often introduced through a condensation reaction involving pyrrolidine and a suitable electrophilic intermediate.

  • Formation of the thiophene carboxamide: : Finally, the thiophene-2-carboxamide group is attached through an amide bond formation, typically using a coupling agent like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations for yield and purity. This may involve continuous flow reactions, catalytic processes, and the use of robust and scalable reagents and conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones at the isopropylthio group, or reduction reactions involving the pyrazolopyrimidine ring.

  • Substitution Reactions: : Nucleophilic or electrophilic substitutions can occur, especially at the thiophene or pyrimidine rings.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines.

  • Hydrolysis: : Hydrochloric acid, sodium hydroxide.

Major Products

  • Oxidation of the isopropylthio group produces sulfoxides or sulfones.

  • Substitution reactions can yield variously functionalized derivatives.

  • Hydrolysis of the amide yields thiophene-2-carboxylic acid and the corresponding amine.

Scientific Research Applications

In Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for derivatization and the study of structure-activity relationships (SAR).

In Biology

It has potential as a biological probe due to its ability to interact with various biomolecules. It can be used to study enzyme interactions, receptor binding, and cellular processes.

In Medicine

Research may explore its potential as a therapeutic agent, possibly in areas like anti-inflammatory, antimicrobial, or anticancer therapies. Its unique structure could make it a candidate for drug development.

In Industry

This compound can be used in materials science, particularly in the development of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might be related to signal transduction, metabolic processes, or genetic regulation. Detailed studies would elucidate the exact molecular interactions and pathways modulated by this compound.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

  • The target compound and Examples 62/4 share the pyrazolo[3,4-d]pyrimidine core, a scaffold associated with kinase inhibition . In contrast, Compound 1l utilizes a tetrahydroimidazo[1,2-a]pyridine core, which is less studied for kinase targeting but may exhibit distinct binding properties.

Substituent Impact: The 6-isopropylthio and 4-pyrrolidin-1-yl groups in the target compound differentiate it from Example 62, which contains a chromen-4-one moiety linked to fluorophenyl groups. The chromenone system in Example 62 may confer enhanced aromatic stacking interactions but reduce solubility compared to the target’s thiophene carboxamide .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~520–550) aligns with typical kinase inhibitors (MW < 600), suggesting favorable drug-likeness. The methyl ester analog (MW 560.2) exceeds this range slightly, which may affect bioavailability .

Bioactivity and Therapeutic Potential

While specific data for the target compound is unavailable, insights from analogs suggest:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR). The 4-pyrrolidin-1-yl group may mimic adenine’s interactions in kinases .
  • Solubility vs.

Biological Activity

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, a compound featuring a complex structure, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular inhibition pathways. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
  • Isopropylthio group : Potentially enhances lipophilicity and affects bioavailability.
  • Pyrrolidine moiety : Often associated with biological activity in medicinal chemistry.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit kinases such as CSNK2, which plays a crucial role in cell proliferation and survival pathways. Inhibition of this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated cytostatic activity against tumor cells while maintaining low cytotoxicity .

Research Findings

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of compounds with similar structures:

StudyCompoundBiological ActivityKey Findings
4ahAK InhibitorDemonstrated pro-apoptotic efficacy and low cytotoxicity.
53CSNK2 InhibitorShowed potent inhibition with improved metabolic stability.
VariousAntimycobacterialExplored structural modifications that enhance efficacy against pathogens.

Clinical Implications

The implications of these findings suggest that this compound could serve as a promising candidate for further development in cancer therapy. Its ability to inhibit critical kinases involved in tumor progression positions it as a potential therapeutic agent.

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